

# Sensitive Detection of Creatine HCl and its Metabolites using LC-MS/MS

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## Compound of Interest

Compound Name: Creatine HCl

Cat. No.: B196178

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## Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

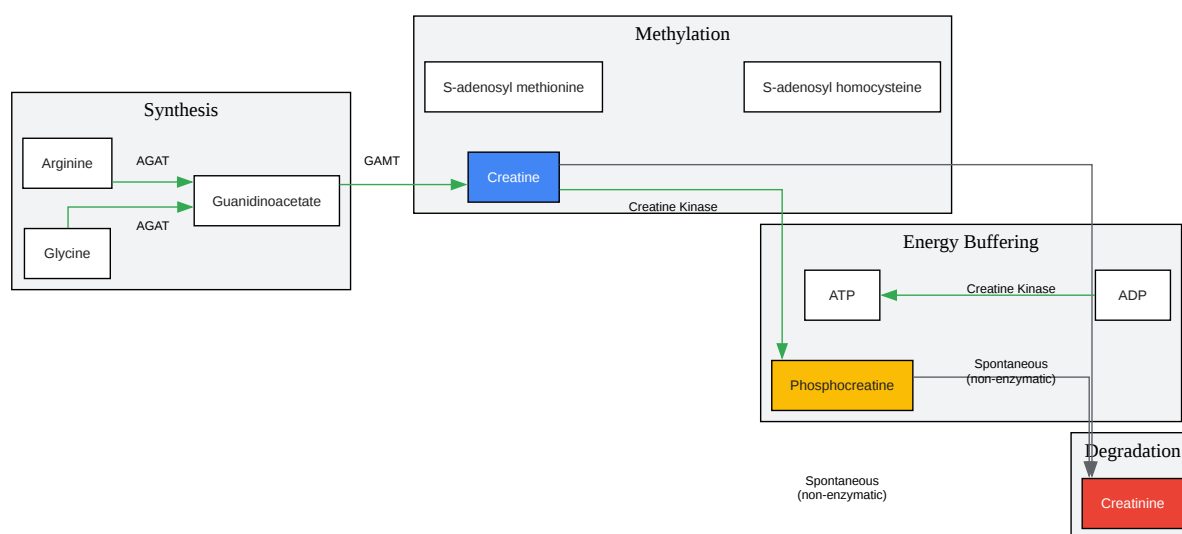
Creatine, a naturally occurring nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.<sup>[1][2][3]</sup> Endogenously synthesized from the amino acids arginine, glycine, and methionine, creatine can also be obtained exogenously through diet or supplementation.<sup>[1][4]</sup> Creatine hydrochloride (HCl) is a supplemental form of creatine known for its high solubility. Upon entering the cell, creatine is phosphorylated to phosphocreatine by creatine kinase, forming a readily available reservoir of high-energy phosphate bonds for the rapid regeneration of adenosine triphosphate (ATP).<sup>[2][3][4]</sup> The non-enzymatic conversion of creatine and phosphocreatine to creatinine, which is then excreted in the urine, is a key metabolic endpoint.<sup>[5][6][7]</sup>

Given its central role in energy metabolism, the accurate and sensitive quantification of creatine and its metabolites is crucial for a wide range of research and clinical applications, including studies on muscle physiology, neurological disorders, and pharmacokinetics of creatine-based therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior specificity, sensitivity, and robustness compared to traditional colorimetric and enzymatic assays.<sup>[5][8]</sup> This document

provides a detailed application note and protocol for the sensitive detection of creatine and its key metabolites—phosphocreatine and creatinine—in biological matrices using LC-MS/MS.

## Metabolic Pathway of Creatine

The metabolic pathway of creatine involves its synthesis, phosphorylation, and eventual degradation to creatinine. The key steps are the synthesis of creatine from glycine and arginine to form guanidinoacetate, which is then methylated to creatine.[7] In high-energy demand tissues, creatine is reversibly phosphorylated to phosphocreatine. Both creatine and phosphocreatine spontaneously cyclize to form creatinine, which is excreted.[7]



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**Caption:** Metabolic pathway of creatine synthesis, energy buffering, and degradation.

## Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of creatine and its metabolites in different biological matrices.

Table 1: Performance Characteristics for Creatine Analysis

Parameter	Matrix	Linearity Range	LOQ	Reference
Linearity	Plasma	0.05 - 200 $\mu\text{mol/L}$	0.05 $\mu\text{mol/L}$	<a href="#">[9]</a> <a href="#">[10]</a>
Linearity	Serum	0.5 - 200 $\mu\text{g/mL}$	0.5 $\mu\text{g/mL}$	<a href="#">[11]</a>
Precision (Intra-assay CV)	Plasma	<8%	-	<a href="#">[9]</a> <a href="#">[10]</a>
Precision (Inter-assay CV)	Plasma	<8%	-	<a href="#">[9]</a> <a href="#">[10]</a>
Accuracy (Recovery)	Plasma	101.2% - 102.1%	-	<a href="#">[9]</a> <a href="#">[10]</a>

Table 2: Performance Characteristics for Creatinine Analysis

Parameter	Matrix	Linearity Range	LOQ	Reference
Linearity	Serum	0.5 - 200 µg/mL	0.5 µg/mL	[11]
Linearity	Serum	4.4 - 885.0 µmol/L	4.4 µmol/L	[12]
Linearity	Urine	1 - 2000 ng/mL	0.99 ng/mL	[13]
Precision (Intra-assay CV)	Serum	1.15% - 3.84%	-	[12]
Precision (Inter-assay CV)	Serum	1.0% - 1.8%	-	[13]
Accuracy (Bias)	Serum	1.06%	-	[12]

Table 3: Performance Characteristics for Phosphocreatine Analysis

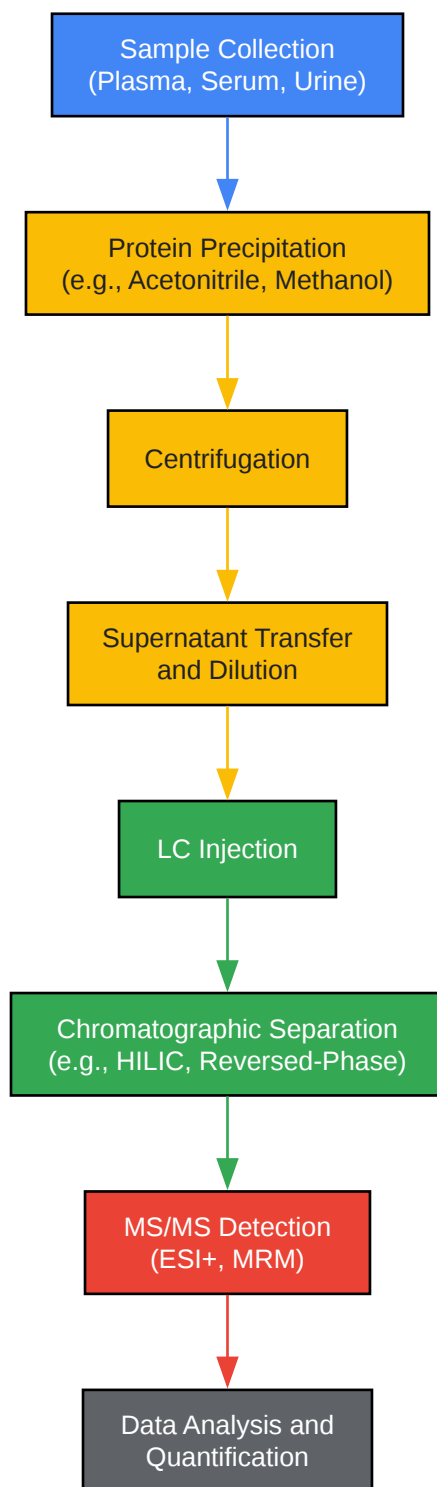
Parameter	Matrix	Linearity	Recovery	Reference
Linearity	Plasma	$r > 0.99$	-	[14]
Precision (Intra-day CV)	Plasma	<5.46%	-	[14]
Precision (Inter-day CV)	Plasma	<5.46%	-	[14]
Accuracy (Recovery)	Plasma	70.9% - 97.5%	-	[14]

## Experimental Protocols

This section provides detailed methodologies for sample preparation and LC-MS/MS analysis of creatine and its metabolites.

## Experimental Workflow

The general workflow for the analysis involves sample collection, protein precipitation, chromatographic separation, and mass spectrometric detection.



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**Caption:** General experimental workflow for LC-MS/MS analysis.

## Sample Preparation

### a) Plasma/Serum Samples (Protein Precipitation)[5][12]

- To a 50  $\mu$ L aliquot of plasma or serum in a microcentrifuge tube, add 200  $\mu$ L of ice-cold methanol or 950  $\mu$ L of acetonitrile.[5][12]
- Add an appropriate amount of a stable isotope-labeled internal standard (e.g., Creatine-d3, Creatinine-d3).[12][15]
- Vortex the mixture for 30 seconds to precipitate proteins.[12]
- Centrifuge at high speed (e.g., 15,000 rpm or 4300 rpm) for 3-10 minutes.[5][12]
- Transfer a portion of the supernatant (e.g., 50-200  $\mu$ L) to a new vial.[5][12]
- Dilute the supernatant with an appropriate volume of water or mobile phase initial conditions (e.g., 50  $\mu$ L of water).[5][12]
- Vortex briefly and centrifuge again before injection into the LC-MS/MS system.[5]

### b) Urine Samples (Dilute-and-Shoot)[5][13]

- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
- Centrifuge the urine sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any precipitates.[16]
- Take a small aliquot of the supernatant (e.g., 10-50  $\mu$ L) and dilute it significantly with the mobile phase or a mixture of acetonitrile and water (e.g., 1:20 or 1:100 dilution).[5][13]
- Add an appropriate amount of a stable isotope-labeled internal standard.
- Vortex the diluted sample and transfer it to an autosampler vial for injection.

## Liquid Chromatography (LC) Method

Due to the polar nature of creatine and its metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography to achieve better retention and separation.[\[5\]](#)[\[6\]](#)

Table 4: Example LC Parameters

Parameter	HILIC Method <a href="#">[5]</a>	Reversed-Phase Method <a href="#">[11]</a>
Column	Raptor HILIC-Si (2.7 $\mu$ m, 50 mm x 2.1 mm)	Gemini® C6-Phenyl
Mobile Phase A	0.1% Formic acid in Water	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile	Methanol
Gradient/Isocratic	Isocratic	Gradient
Flow Rate	0.4 mL/min	Not specified
Column Temperature	40 °C	Not specified
Injection Volume	1-5 $\mu$ L	Not specified
Run Time	~1.5 - 3 minutes	Not specified

## Tandem Mass Spectrometry (MS/MS) Method

Electrospray ionization (ESI) in positive ion mode is typically used for the detection of creatine and its metabolites. The analytes are quantified using multiple reaction monitoring (MRM).

Table 5: Example MS/MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
Creatine	132.1	90.1	ESI+	[10]
Creatine-d3 (IS)	135.1	93.1	ESI+	[10]
Creatinine	114.1	44.2	ESI+	[13]
Creatinine-d3 (IS)	117.1	47.2	ESI+	[13]
Phosphocreatine	212.0	132.0	ESI+	[14]
Guanidinoacetate	118.1	76.1	ESI+	[10]

Note: The specific precursor and product ions may vary slightly depending on the instrument and experimental conditions. It is essential to optimize these parameters for the specific mass spectrometer being used.

## Conclusion

The LC-MS/MS methods described in this application note provide a highly sensitive, specific, and rapid approach for the quantification of **creatine HCl** and its key metabolites in various biological matrices. The detailed protocols for sample preparation and instrument parameters serve as a robust starting point for researchers, scientists, and drug development professionals. The presented workflow and quantitative data summaries highlight the reliability and performance of LC-MS/MS for pharmacokinetic, metabolic, and clinical studies involving creatine. Proper method validation is crucial before implementing these protocols for routine analysis.

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